Methylguanidine

Description

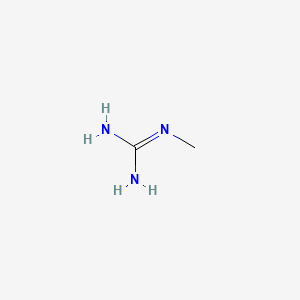

Structure

3D Structure

Properties

IUPAC Name |

2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJGSNFBQVOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020872 | |

| Record name | 1-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Merck Index], Solid | |

| Record name | Methylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylguanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.78 mg/mL | |

| Record name | Methylguanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.28 [mmHg] | |

| Record name | Methylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

471-29-4 | |

| Record name | Methylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0H5Q9VAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylguanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Endogenous Biosynthesis and Metabolic Pathways of Methylguanidine

Precursors and Metabolic Origin of Methylguanidine

This compound (MG), a small organic compound, is endogenously produced within the body. Its formation is intricately linked to the metabolic breakdown of larger molecules, primarily proteins and their derivatives. Understanding the precursors and metabolic origins of this compound is crucial for comprehending its physiological and pathological roles.

Creatinine (B1669602) as a Precursor in this compound Synthesis

A significant body of research has identified creatinine as a primary precursor for the synthesis of this compound. iarc.frnih.govnih.gov Creatinine, a breakdown product of creatine (B1669601) phosphate (B84403) in muscle, is typically excreted by the kidneys. However, under certain conditions, it can be chemically converted into this compound. nih.govkarger.com Studies using isolated rat hepatocytes have demonstrated that the synthesis of this compound is dependent on the concentration of creatinine in the incubation medium and the duration of the incubation. nih.gov When various potential precursors, including arginine and guanidinoacetic acid, were tested, this compound synthesis was observed only in the presence of creatinine. nih.gov This provides strong evidence that creatinine is a direct precursor for this compound formation in the liver. nih.gov Further in vitro experiments have shown that the oxidative conversion of creatinine to this compound involves intermediate compounds such as creatol (CTL), creatone A, and creatone B. nih.govkarger.com

Role of Protein Catabolism in this compound Formation

This compound is recognized as a product of protein catabolism. iarc.frnih.govlmdb.ca Protein catabolism is the process by which proteins are broken down into smaller peptides and ultimately into amino acids. wikipedia.org These amino acids can then be used for various metabolic processes, including energy production or the synthesis of new proteins. wikipedia.org The link between protein catabolism and this compound formation suggests that an increased rate of protein breakdown can lead to higher levels of this compound. This is particularly relevant in conditions associated with muscle wasting or increased protein turnover. The process of putrefaction, the decomposition of organic matter, also generates this compound. iarc.frnih.govlmdb.ca

Enzymatic Mechanisms and Cellular Compartmentation of this compound Production

The synthesis of this compound is not a random chemical event but is facilitated by specific enzymatic processes occurring within distinct cellular compartments. The liver has been identified as a primary site of this compound synthesis, with evidence also pointing to the kidneys, lungs, muscles, red blood cells, and gut flora as potential locations for its production. nih.gov

Peroxisomal Localization of this compound Synthesis

Research has pinpointed the peroxisome as a key site for this compound synthesis. iarc.frnih.govnih.gov Peroxisomes are small, membrane-bound organelles that contain a variety of enzymes involved in metabolic processes, including the breakdown of fatty acids and the detoxification of harmful substances. frontiersin.org Studies have shown that this compound is synthesized from creatinine in the peroxisomal fraction of liver homogenates. nih.gov This synthesis occurs concurrently with the production of hydrogen peroxide from endogenous substrates within the peroxisomes. iarc.frnih.govhmdb.ca The localization of this process within peroxisomes highlights the organelle's role in specific metabolic conversions.

Involvement of Active Oxygen Species in Creatinine-to-Methylguanidine Conversion

The conversion of creatinine to this compound is heavily dependent on the presence of active oxygen species (AOS), also known as reactive oxygen species (ROS). karger.comnih.gov In vitro studies have demonstrated that AOS generated by systems like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can facilitate the conversion of creatinine to this compound. nih.govkarger.com The reaction is thought to proceed through the formation of a key intermediate, creatol (5-hydroxycreatinine), which is a hydroxyl radical adduct of creatinine. tandfonline.comkarger.com The synthesis of this compound is stimulated by the superoxide (B77818) radical and significantly augmented by the presence of hydroxyl radicals. nih.gov Conversely, scavengers of hydroxyl radicals, such as ethanol, sorbitol, and lactulose, inhibit the synthesis of this compound from creatinine. karger.comnih.gov This body of evidence strongly indicates that the oxidation of creatinine by AOS is a fundamental mechanism for this compound production. nih.gov

Characterization of this compound Synthetase and Related Enzymes

While the role of AOS is established, specific enzymes are also implicated in the synthesis of this compound. Research on rat kidney homogenates led to the identification of an enzyme initially termed this compound synthase. karger.com However, further analysis revealed that this enzyme is identical to long-chain L-2-hydroxy acid oxidase (LCHAO), an FMN-dependent enzyme located in peroxisomes. karger.comebi.ac.uk This enzyme catalyzes the oxidation of L-2-hydroxy acids to keto acids, a process that generates hydrogen peroxide. karger.com

Studies on hepatic microsomes have also provided insights into the enzymatic machinery. This compound synthesis in the microsomal fraction requires the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). scite.ai The process is inhibited by methimazole (B1676384) and metyrapone, suggesting the involvement of at least two types of enzymes: an FAD-containing monooxygenase and a P-450-dependent oxidase. scite.ai Furthermore, the inhibition of microsomal this compound synthesis by various scavengers of active oxygen reinforces the crucial role of these reactive species in the enzymatic process. scite.ai

| Precursor/Factor | Role in this compound Synthesis | Key Research Findings |

| Creatinine | Direct precursor | Synthesis of this compound in isolated hepatocytes is dependent on creatinine concentration. nih.gov |

| Protein Catabolism | Source of precursors | This compound is a known product of protein breakdown and putrefaction. iarc.frnih.govlmdb.ca |

| Peroxisomes | Site of synthesis | This compound is synthesized from creatinine within the peroxisomal fraction of liver cells. nih.gov |

| Active Oxygen Species (AOS) | Essential for conversion | Hydroxyl radicals, in particular, are critical for the oxidation of creatinine to this compound. nih.gov |

| This compound Synthetase (LCHAO) | Catalyzes the reaction | Identified as long-chain L-2-hydroxy acid oxidase, which produces hydrogen peroxide. karger.com |

| Hepatic Microsomal Enzymes | Involved in synthesis | Requires NADPH and is inhibited by inhibitors of FAD-containing monooxygenase and P-450-dependent oxidase. scite.ai |

Role of L-Gulono-γ-Lactone Oxidase in Hepatic this compound Production

Within the intricate metabolic landscape of the liver, the enzyme L-gulono-γ-lactone oxidase (EC 1.1.3.8) has been identified as a key player in the synthesis of this compound in rats. nih.govkarger.com This enzyme, primarily known for its role in the biosynthesis of ascorbic acid (Vitamin C) in many mammals, catalyzes a crucial step in a pathway that converts creatinine into this compound. dntb.gov.uawikipedia.org The process begins with the conversion of creatinine to creatol, a reaction often initiated by hydroxyl radicals. nih.govkarger.comscite.ai Subsequently, L-gulono-γ-lactone oxidase acts on creatol, leading to the formation of intermediates known as creatone A and creatone B, which are then converted to this compound. nih.govkarger.comscite.ai

Research has localized this this compound-synthesizing activity to the microsomes of rat liver cells. nih.govkarger.com It is noteworthy, however, that studies have not detected a corresponding enzymatic activity in human liver extracts, suggesting a species-specific difference in this particular pathway of this compound production. nih.govkarger.comscite.ai The gene encoding for L-gulono-γ-lactone oxidase is non-functional in humans and other primates, which explains their inability to synthesize Vitamin C. wikipedia.org This genetic distinction likely underlies the observed differences in hepatic this compound synthesis between rats and humans.

The production of this compound can be enhanced under conditions of oxidative stress, where an increase in radical-scavenging enzymes is observed. scite.ai This suggests a link between cellular oxidative state and the rate of this compound formation.

Microbial Biotransformation and Degradation Pathways of this compound

The gut microbiota plays a significant role in the metabolism of various compounds, including creatinine and its derivative, this compound. These microbial activities can influence the systemic levels of these molecules.

Enzymatic Hydrolysis of this compound to Urea (B33335) and Ammonium (B1175870) (e.g., Guanidine (B92328) Hydrolase)

Once formed, this compound can be further metabolized by microbial enzymes. Guanidine hydrolases are a class of enzymes that catalyze the hydrolysis of guanidine and its derivatives. ebi.ac.ukuniprot.orgpnas.org Specifically, methylguanidinase (EC 3.5.3.16), also known as this compound amidinohydrolase, is an enzyme that breaks down this compound into methylamine (B109427) and urea. genome.jpwikipedia.org This enzymatic activity has been identified in certain bacterial strains, such as Alcaligenes sp. N-42. mdpi.comgenome.jpwikipedia.org

Some guanidine hydrolases exhibit broad substrate specificity. For example, a guanidine hydrolase from Synechocystis sp. (strain ATCC 27184 / PCC 6803 / Kazusa) can catalyze the release of urea from this compound, although with a significantly lower specific activity compared to its preferred substrate, guanidine. ebi.ac.ukuniprot.org This enzyme requires nickel as a cofactor for its activity. uniprot.org

Microbial Influences on this compound Metabolism within Biological Niches

Alterations in the gut microbiota, a state known as dysbiosis, can impact the levels of various metabolites, including this compound. nih.govmdpi.com For example, studies have observed altered levels of this compound in children with non-alcoholic fatty liver disease, suggesting a connection between gut microbial metabolism and this condition. nih.gov The ability of the microbiome to modulate the levels of compounds like this compound highlights its crucial role in host physiology and its potential as a therapeutic target. mdpi.commit.edufrontiersin.org

Table 1: Key Enzymes and Microorganisms in this compound Metabolism

| Process | Enzyme/Microorganism | Substrate(s) | Product(s) | Location/Source | Reference(s) |

|---|---|---|---|---|---|

| Hepatic Production | L-Gulono-γ-Lactone Oxidase | Creatol | Creatone A, Creatone B, this compound | Rat Liver Microsomes | nih.gov, scite.ai, karger.com |

| Microbial Production | Pseudomonas stutzeri | Creatinine | This compound, Acetic Acid | Gut Microbiota | mdpi.com |

| Microbial Degradation | Methylguanidinase (this compound Amidinohydrolase) | This compound, H₂O | Methylamine, Urea | Alcaligenes sp. N-42 | genome.jp, wikipedia.org |

| Microbial Degradation | Guanidine Hydrolase | This compound, H₂O | Urea, Ammonium | Synechocystis sp. | ebi.ac.uk, uniprot.org |

Chemical Synthesis and Derivatization of Methylguanidine and Its Analogues

The synthesis of methylguanidine and its derivatives involves specific reaction pathways tailored to achieve desired structural modifications and functionalities.

Preparation Methods Utilizing N-Methyl-Pyrrolidone and Thiourea (B124793) Trioxide

A notable synthetic route for this compound derivatives, specifically 4-methylguanidine butyric acid, involves N-methyl-pyrrolidone and thiourea trioxide. This process typically proceeds in two steps. In the first step, N-methyl-pyrrolidone is hydrolyzed in the presence of 10% hydrochloric acid to yield 4-(methylamino)butanoic acid salts. Optimized conditions for this intermediate synthesis include a weight ratio of N-methyl-pyrrolidone to HCl of 1:2, a reaction temperature of 135 °C, and a reaction time of 5 hours, resulting in a yield of 72.89% for 4-(methylamino)butanoic acid hydrochloride. researchgate.net, cabidigitallibrary.org

The second step involves the reaction of the intermediate 4-(methylamino)butanoic acid salts with thiourea trioxide. Optimal conditions for this nucleophilic substitution reaction are a molar ratio of 4-(methylamino)butanoic acid salts to thiourea trioxide of 1:1.2, a reaction temperature of 25 °C, and a reaction time of 12 hours, leading to the target product, 4-methylguanidine butyric acid, with a yield of 79.45% (or 82.68% as 4-methylguanidine butyric acid hydrochloride). researchgate.net, cabidigitallibrary.org Thiourea dioxides and trioxides are recognized for their utility in the synthesis of guanidines and their derivatives. researchgate.net, researchgate.net

Table 1: Synthesis Conditions and Yields for 4-Methylguanidine Butyric Acid

| Step | Reactants | Conditions | Product | Yield |

| 1 | N-Methyl-Pyrrolidone, 10% HCl | w(NMP):w(HCl) = 1:2, 135 °C, 5 h | 4-(Methylamino)butanoic acid salts (hydrochloride) | 72.89% researchgate.net, cabidigitallibrary.org |

| 2 | 4-(Methylamino)butanoic acid salts, Thiourea Trioxide | n(intermediate):n(thiourea trioxide) = 1:1.2, 25 °C, 12 h | 4-Methylguanidine Butyric Acid | 79.45% researchgate.net, cabidigitallibrary.org (or 82.68% as hydrochloride cabidigitallibrary.org) |

General Principles of Guanidine (B92328) Compound Synthesis in Laboratory Settings

The synthesis of guanidine compounds in laboratory settings typically involves a variety of approaches, often leveraging the high basicity and unique reactivity of the guanidine functional group. General synthetic pathways can start from diverse chemical compounds and may involve multiple steps such as methylation, ammonolysis, and precipitation. mdpi.com Guanidines, characterized by two amino (-NH₂) groups and an imino (=NH) group, possess high basicity among amino derivatives. mdpi.com

Common strategies include the reaction of triamines with reagents like carbon disulfide (CS₂) or dialkyl carbonates to form polycyclic guanidine compounds. google.com, google.com While effective, some traditional methods may produce undesirable byproducts, such as hydrogen sulfide, or necessitate harsh reaction conditions. google.com, google.com More recent advancements in guanidine synthesis focus on environmentally friendly approaches and the use of organic superbases. mdpi.com

Furthermore, the modification of the guanidine group can be achieved using tailor-made precursors. For instance, alkylated guanidines can be synthesized from N,N′-Di-Boc-1H-pyrazole-1-carboxamidine through alkylation reactions, such as those performed under Mitsunobu conditions. nih.gov Acylated guanidines can be prepared from correspondingly acylated derivatives of N-Boc-S-methylisothiourea. nih.gov These guanidinylation reactions are often clean and rapid, facilitating the production of defined products. nih.gov Mechanochemical synthesis, involving ball milling under solvent-free conditions, has also been explored for the efficient synthesis of thioureas, ureas, and guanidines. beilstein-journals.org

Synthesis of this compound Analogues for Research Purposes

This compound analogues are synthesized for specialized applications, particularly in energy storage and advanced materials.

Derivatives for Hydrogen Storage Applications (e.g., Methylguanidinium (B1242240) Borohydride)

Methylguanidinium borohydride (B1222165) is an ionic liquid that has been investigated as a promising material for hydrogen storage. sigmaaldrich.com, d-nb.info, sigmaaldrich.com, osti.gov, dntb.gov.ua Its synthesis typically involves the reaction of methylguanidinium chloride with sodium borohydride. researchgate.net

A specific experimental procedure involves suspending methylguanidinium chloride and sodium borohydride in tetrahydrofuran (B95107) (THF) at room temperature. The reaction mixture is stirred under an argon flow for approximately 18 hours. Following the reaction, the organic phase is separated by filtration under inert gas, and the solvent is removed under reduced pressure. The resulting product is then washed with diethyl ether to yield pure methylguanidinium borohydride as a light yellow liquid. researchgate.net This method can achieve an 81% yield. researchgate.net

Table 2: Synthesis of Methylguanidinium Borohydride

| Reactants | Solvent | Conditions | Product | Yield |

| Methylguanidinium Chloride, Sodium Borohydride | THF | Room temperature, 18 h, Argon flow | Methylguanidinium Borohydride | 81% researchgate.net |

Modified this compound Derivatives for Material Science (e.g., Hydrogels)

This compound derivatives have been incorporated into the synthesis of advanced materials, such as hydrogels, to impart specific properties. For instance, modified xylose, which incorporates this compound, is used in the synthesis of biodegradable composite hydrogels. sigmaaldrich.com, sigmaaldrich.com

In one approach, this compound hydrochloride is grafted onto the backbone of xylose. Ethylene glycol can be utilized as a crosslinking agent in this process. researchgate.net, nih.gov, frontiersin.org The resulting guanidinium (B1211019) ion-pendant xylose is then entangled with exfoliated layered anionic montmorillonite (B579905) (MMT) clay nanoplatelets under the dispersion of sodium polyacrylate (PAAS). researchgate.net, nih.gov, frontiersin.org The formation of these xylose-based hydrogels is facilitated by hydrogen bonds and intermolecular adsorption, leading to an internal spongy porous structure. researchgate.net, nih.gov, frontiersin.org These hydrogels exhibit desirable characteristics such as rapid self-healing ability and good swelling properties. researchgate.net, nih.gov, frontiersin.org

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization plays a crucial role in the analytical detection and mechanistic investigation of this compound and related compounds. These strategies often involve chemical modifications to enhance detectability or to probe reaction pathways.

For analytical determination, this compound can be derivatized to enable detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. A method involves postcolumn derivatization using an alkaline ninhydrin (B49086) reagent, which reacts with this compound to produce a fluorescent product that can be detected online. nih.gov This method has demonstrated specificity, sensitivity, and linearity over a broad range of concentrations, with a lower limit of detection of 1 ng/ml in plasma. nih.gov

Another analytical derivatization approach for guanidino compounds, including this compound, utilizes gas chromatography (GC). An improved GC method employs isovaleroylacetone (IVA) and ethyl chloroformate (ECF) as derivatizing reagents for precolumn derivatization. researchgate.net, researchgate.net This technique allows for the sensitive and repeatable analysis of this compound, with linear calibrations and low limits of detection. researchgate.net, researchgate.net

In mechanistic studies, derivatization strategies can involve isotopic labeling. For example, guanidination with isotopic isoforms of O-methylisourea has been used in conjunction with liquid chromatography-matrix-assisted laser desorption/ionization mass spectrometry (LC-MALDI-MS) to characterize peptide mixtures. nih.gov By synthesizing ¹³C- and ¹⁵N₂-labeled O-methylisourea sulfate, a mass difference of 3 Da is introduced, allowing for relative quantification and detailed structural analysis of derivatized peptides, which can provide insights into reaction mechanisms involving guanidino groups. nih.gov

Table 3: Derivatization Strategies for this compound Analysis

| Analytical Technique | Derivatizing Reagent(s) | Purpose | Key Feature |

| HPLC-Fluorescence Detection | Alkaline Ninhydrin | Quantitative determination | Postcolumn derivatization for fluorescence |

| Gas Chromatography (GC) | Isovaleroylacetone (IVA), Ethyl Chloroformate (ECF) | Quantitative determination | Precolumn derivatization for GC analysis |

| LC-MALDI-MS | Isotopic O-methylisourea isoforms | Global characterization, quantification | Isotopic labeling for mass spectrometry |

Production of Schiff Bases for LC-MS Analysis of Methylnitroguanidine

The analysis of nitro compounds, particularly those that are highly soluble and not easily concentrated by conventional solid-phase extraction, presents analytical challenges. Methylnitroguanidine (also referred to as 1-methyl-3-nitroguanidine) is a highly soluble nitramine. For its sensitive determination, a strategy involving reduction to the corresponding amine followed by derivatization to form a Schiff base for LC-MS analysis has been developed. unimi.itnih.gov

The method involves the initial reduction of 1-methyl-3-nitroguanidine (B58230) to 1-amino-3-methylguanidine. This reduction step is crucial as it converts the nitro group into a primary amine, which is then amenable to Schiff base formation. Various reducing agents have been explored, including zinc in acetic acid and sodium borohydride in the presence of palladium modified graphitic carbon nitride (Pd/g-C3N4). The latter has shown improved sensitivity due to lower adsorption of the reduction products on the carbon nitride substrate compared to traditional palladium modified activated carbon. unimi.itnih.gov

Following reduction, the resulting amine (1-amino-3-methylguanidine) is derivatized with 4-nitrobenzaldehyde (B150856) (4NBA) to form a Schiff base. This derivatization step serves to hydrophobize the analyte, which is beneficial for subsequent solid-phase extraction (SPE) and LC-MS analysis. The optimal derivatization procedure typically involves reacting the amine with 4-nitrobenzaldehyde (e.g., 0.2 mL of a 10 mg/mL solution) and heating the solution at 75 °C for 40 minutes under continuous stirring. After cooling, the samples are neutralized (e.g., to pH 5.5-6 with ammonium (B1175870) hydroxide), and the Schiff base derivative is extracted from the aqueous solution using SPE (e.g., Strata-C18E cartridge). The extracted derivative is then concentrated by evaporation under nitrogen flow before LC-ESI-MS analysis. unimi.it

This derivatization strategy, coupled with LC-ESI-MS, allows for sensitive determination of 1-methyl-3-nitroguanidine. The limit of detection for nitroguanidine (B56551) (a related compound analyzed by the same method) has been reported as low as 10 ng/L, with a relative standard deviation of 5.8% for six replicates. unimi.itnih.gov The use of derivatization in LC-MS/MS is a common practice to enhance detectability by improving separation and ionization efficiency, and by generating specific product ions for sensitive detection. ddtjournal.com

The process of forming Schiff bases for methylnitroguanidine analysis is summarized in the table below:

| Step | Reagent/Catalyst | Conditions | Purpose | Reference |

| Reduction | Zinc in acetic acid OR Pd/g-C3N4 with NaBH4 | Not specified for Zn; NaBH4 for Pd/g-C3N4 | Convert nitro group to primary amine | unimi.itnih.gov |

| Derivatization | 4-Nitrobenzaldehyde (4NBA) | 75 °C for 40 min, continuous stirring | Form Schiff base, hydrophobize analyte | unimi.it |

| Extraction | Solid Phase Extraction (SPE) | Neutralization (pH 5.5-6), C18 cartridge | Isolate and concentrate Schiff base derivative | unimi.it |

| Analysis | LC-ESI-MS/MS | Varied chromatographic and MS parameters | Sensitive quantification | unimi.itnih.gov |

Advanced Analytical Methodologies for Methylguanidine Quantification in Biological Matrices

Spectrophotometric and Colorimetric Techniques for Methylguanidine Analysis

Spectrophotometric and colorimetric methods represent the foundational approaches for this compound quantification. These techniques are typically based on chemical reactions that produce a colored product, the intensity of which is proportional to the concentration of this compound.

A selective analytical method for the determination of this compound in biological fluids involves its quantification as a picrate (B76445) ion-pair. In this method, this compound is first extracted from the biological matrix, such as plasma, into dichloromethane (B109758) as an ion pair with hexanitrodiphenylamine. Following this extraction, it is isolated from other co-extracted compounds through partition chromatography as the picrate ion-pair. The this compound fraction is then collected, and after re-extraction into a buffer solution, its content is determined photometrically as picrate. nih.gov This method has demonstrated high recovery rates, with an absolute recovery of 95 ± 5% in the concentration range of 1.5-10 µg/mL of plasma. nih.gov

Studies utilizing this method have revealed significantly higher concentrations of this compound in the plasma of uremic patients compared to healthy individuals. For instance, one study reported plasma this compound concentrations of 44.4 ± 5.71 µmol/L in conservatively-treated uremic patients and 42.4 ± 7.87 µmol/L in dialysis-treated patients, whereas the concentration in normal subjects was 4.0 µmol/L. nih.gov A significant correlation was observed between plasma this compound and creatinine (B1669602) concentrations in these patients. nih.gov

Table 1: Plasma this compound Concentrations Determined by Picrate Method

| Subject Group | Plasma this compound Concentration (µmol/L) |

|---|---|

| Normal Subjects | 4.0 |

| Conservatively-Treated Uremic Patients | 44.4 ± 5.71 |

| Dialysis-Treated Uremic Patients | 42.4 ± 7.87 |

Data sourced from a study on the selective determination of this compound in biological fluids. nih.gov

The Voges-Proskauer test, a well-established colorimetric reaction, can be adapted for the estimation of this compound. The fundamental principle of this test involves the reaction of a guanidine (B92328) group with diacetyl in the presence of an α-naphthol catalyst to produce a red-colored complex. wikipedia.orgdalynn.com In the context of this compound analysis, the reaction relies on the oxidation of acetylmethylcarbinol (acetoin) to diacetyl under alkaline conditions and in the presence of oxygen. wikipedia.orgmicrobenotes.com This diacetyl then reacts specifically with the guanidine moiety of this compound. wikipedia.org

While originally developed for bacterial identification based on acetoin (B143602) production, modifications of this reaction allow for the quantification of guanidino compounds. wikipedia.orghardydiagnostics.comasm.org The intensity of the resulting red color is proportional to the concentration of the guanidine compound present. For enhanced color development and sensitivity, creatine (B1669601) can be added as an additional source of the guanidine nucleus, which intensifies the color by reacting with diacetyl. dalynn.com The reaction is typically catalyzed by α-naphthol, and a strong base like potassium hydroxide (B78521) is used to facilitate the oxidation of acetoin to diacetyl. wikipedia.orgdalynn.com

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer superior specificity and sensitivity for the quantification of this compound compared to spectrophotometric methods. These methods involve the separation of this compound from other components in a biological sample followed by its detection.

HPLC coupled with fluorescence detection is a highly sensitive and specific method for the determination of this compound in biological fluids. nih.govnih.gov This technique often requires a derivatization step to convert the non-fluorescent this compound into a fluorescent product that can be detected. Separation is typically achieved using a cation-exchange column. nih.govnih.gov This methodology has been successfully applied to quantify this compound levels in both human and animal subjects, including those with renal failure. nih.gov

In post-column derivatization, this compound is first separated on an HPLC column and then mixed with a derivatizing agent before entering the detector. actascientific.com A common and effective reagent for this purpose is ninhydrin (B49086). nih.govnih.gov The separated this compound is derivatized with an alkaline ninhydrin reagent in a post-column reaction, leading to the formation of a fluorescent product that is then detected online. nih.gov This approach offers specificity and sensitivity, with a reported lower limit of detection for this compound in plasma and urine of 1 ng/mL and 100 ng/mL, respectively. nih.gov The chromatographic separation is often performed on an Ultrasil cation-exchange column with a mobile phase consisting of a mixture of methanol (B129727) and monochloroacetate. nih.gov

Table 2: HPLC with Post-Column Ninhydrin Derivatization - Performance Characteristics

| Parameter | Plasma | Urine |

|---|---|---|

| Lower Limit of Detection | 1 ng/mL | 100 ng/mL |

Data from a study on the determination of this compound in plasma and urine by HPLC. nih.gov

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. shimadzu.commdpi.com This approach can offer advantages such as improved chromatographic separation and increased reaction efficiency.

Benzoin (B196080): Benzoin is a fluorescent derivatization reagent used for the pre-column analysis of guanidino compounds, including this compound. capes.gov.brresearchgate.netgoogle.com The reaction of this compound with benzoin under alkaline conditions forms a highly fluorescent derivative. google.comnih.gov This allows for sensitive detection using a fluorescence detector. The resulting derivatives can be separated on a reversed-phase column. capes.gov.br This method is noted for its simplicity, speed, and high sensitivity, with detection limits in the femtomole range. capes.gov.br

Glyoxal (B1671930): Glyoxal and related α-dicarbonyl compounds are utilized as pre-column derivatizing reagents for various analytes. asianpubs.orgresearchgate.netgoogle.comnih.gov While direct derivatization of this compound with glyoxal for HPLC-fluorescence detection is less commonly detailed, the principle involves the formation of a fluorescent quinoxaline (B1680401) derivative by reacting the guanidino group with the dicarbonyl compound. This approach is widely used for other α-dicarbonyls and can be adapted for this compound analysis.

Ethyl Chloroformate: Ethyl chloroformate is another derivatizing agent employed in the analysis of various compounds, including those with amine and guanidino groups. researchgate.netscience.govnih.govnih.govscispace.com The derivatization with ethyl chloroformate typically occurs in an aqueous phase at a controlled pH. researchgate.net This reaction enhances the volatility and chromatographic properties of the analyte, making it suitable for gas chromatography, and can also be applied to HPLC. For guanidino compounds, a two-step derivatization process, sometimes in combination with another reagent like hexafluoroacetylacetone, can be used to create a stable derivative for chromatographic analysis. researchgate.net

Gas Chromatography (GC) for Guanidino Compound Profiling

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile organic compounds. However, guanidino compounds like this compound are polar, non-volatile molecules, necessitating a derivatization step to convert them into volatile and thermally stable products suitable for GC analysis. oup.comresearchgate.net This chemical modification is essential for their successful elution from the GC column. oup.com

Several derivatization reagents have been employed for the GC analysis of this compound and other guanidino compounds. These include:

Hexafluoroacetylacetonates: This derivatization has been shown to be specific for this compound, guanidine, and agmatine, creating derivatives that are highly sensitive to alkali flame ionization and electron-capture detection. nih.gov

Glyoxal and Ethyl Chloroformate: This combination has been used for the precolumn derivatization of guanidino compounds, including this compound. nih.gov The resulting derivatives can be separated on an HP-5 column and detected using a flame ionization detector (FID). nih.govnih.gov

Methylglyoxal (B44143) and Ethyl Chloroformate: Similar to the above, this combination is used for precolumn derivatization, allowing for the analysis of a panel of nine guanidino compounds. rsc.orgresearchgate.net

Isovaleroylacetone (IVA) and Ethyl Chloroformate (ECF): This derivatization approach has been utilized to enhance the sensitivity and decrease the analysis time for the determination of eight different guanidino compounds. researchgate.net

The general workflow for GC analysis of this compound in biological samples involves extraction of the compound from the matrix, followed by derivatization, and then injection into the GC system. Separation is typically achieved on a capillary column, such as an HP-5 (30 m × 0.32 mm i.d.). nih.govnih.govrsc.org Following separation, the derivatized compounds are detected, most commonly by a flame ionization detector (FID). nih.govnih.govrsc.org

The performance of these GC methods has been evaluated, demonstrating their suitability for quantifying this compound in biological fluids. For instance, methods utilizing glyoxal and ethyl chloroformate for derivatization have achieved limits of detection (LODs) in the range of 0.014–0.024 μmol/L. nih.gov Similarly, a method using methylglyoxal and ethyl chloroformate reported LODs between 0.014–0.027 μmol/L. rsc.org These methods have been applied to determine the levels of guanidino compounds in the serum and urine of both healthy individuals and uremic patients. nih.govrsc.org

| Derivatizing Reagents | Linear Range (μmol/L) | Limit of Detection (μmol/L) | Biological Matrix | Reference |

|---|---|---|---|---|

| Glyoxal and Ethyl Chloroformate | 0.1–20.0 | 0.014–0.024 | Serum, Urine | nih.gov |

| Methylglyoxal and Ethyl Chloroformate | 0.1–20.0 | 0.014–0.027 | Serum, Urine | rsc.org |

| Glyoxal | 0.1–20.0 | 0.024–0.034 | Serum | nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of this compound in biological matrices. This methodology offers significant advantages over other analytical techniques, including improved resolution, shorter analysis times, and the ability to provide structural information, which enhances the specificity of detection.

Targeted Metabolomics Approaches for this compound Quantification

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity and quantitative accuracy. In the context of this compound analysis, targeted UHPLC-MS/MS methods are designed to specifically detect and quantify this compound and other related guanidino compounds.

These methods typically employ a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for the separation of this compound from other components in the biological matrix. The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound.

In the tandem mass spectrometer, a specific precursor ion for this compound is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to very low limits of detection.

For instance, a targeted UHPLC-MS/MS method has been developed for the simultaneous quantification of several uremic toxins, including this compound, in human plasma. This method demonstrated excellent sensitivity and specificity, allowing for the accurate measurement of this compound concentrations in clinical research settings.

The development of such targeted assays requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. This includes selecting the appropriate mobile phase, gradient elution profile, and column chemistry to achieve optimal separation. For the mass spectrometer, parameters such as the collision energy and fragmentor voltage are optimized to maximize the signal intensity of the specific precursor-to-product ion transitions for this compound.

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound in biological matrices is highly dependent on the effectiveness of the sample preparation method. Biological samples such as plasma, serum, and urine are complex mixtures containing proteins, salts, and other small molecules that can interfere with the analysis. Therefore, a robust sample preparation protocol is crucial to remove these interferences and minimize matrix effects.

Solid-Phase Extraction and Cation-Exchange Purification

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. For a basic compound like this compound, cation-exchange SPE is a particularly effective approach.

In this method, the biological sample is first acidified to ensure that this compound is in its protonated, positively charged form. The sample is then passed through a cation-exchange SPE cartridge. The positively charged this compound binds to the negatively charged sorbent material in the cartridge, while neutral and negatively charged interfering compounds are washed away.

After the washing step, the retained this compound is eluted from the cartridge using a solution with a high ionic strength or a high pH, which disrupts the electrostatic interaction between the analyte and the sorbent. The resulting eluate is a much cleaner and more concentrated sample, ready for analysis by techniques like HPLC or UHPLC-MS/MS.

Deproteinization Strategies for Biological Samples

The high concentration of proteins in biological samples like plasma and serum can interfere with the analysis of small molecules such as this compound. Proteins can precipitate in the analytical column, leading to blockages and a deterioration of chromatographic performance. They can also cause ion suppression in mass spectrometry, leading to inaccurate quantification.

Therefore, deproteinization is a critical step in the sample preparation workflow. Common deproteinization strategies include:

Precipitation with Organic Solvents: The addition of an organic solvent such as acetonitrile (B52724) or methanol to a plasma or serum sample causes the proteins to precipitate out of solution. The sample is then centrifuged, and the clear supernatant containing this compound is collected for analysis.

Precipitation with Acids: Acids like trichloroacetic acid (TCA) or perchloric acid can also be used to precipitate proteins. However, care must be taken to ensure that the acid is compatible with the subsequent analytical method.

Ultrafiltration: This technique uses a semi-permeable membrane to separate the low molecular weight analytes, including this compound, from the high molecular weight proteins. The sample is forced through the membrane under pressure, and the protein-free ultrafiltrate is collected.

The choice of deproteinization method depends on the specific requirements of the analytical assay and the nature of the biological matrix.

Method Validation and Performance Characteristics (Sensitivity, Specificity, Reproducibility, Linearity)

The validation of an analytical method is essential to ensure that it is reliable and fit for its intended purpose. For the quantification of this compound in biological matrices, method validation should be performed according to established guidelines, such as those from the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

The key performance characteristics that are evaluated during method validation include:

Sensitivity: The sensitivity of a method is typically defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For UHPLC-MS/MS methods, LLOQs for this compound can be in the low ng/mL range.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In UHPLC-MS/MS, the use of MRM provides a high degree of specificity.

Reproducibility: The reproducibility of a method is assessed by analyzing the same sample multiple times, both within the same analytical run (intra-assay precision) and in different runs (inter-assay precision). The precision is typically expressed as the coefficient of variation (CV), which should be below 15% for the LLOQ and 20% for other concentrations.

Linearity: The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of calibration standards at different concentrations and plotting the response versus the concentration. The relationship should be linear, with a correlation coefficient (r²) close to 1.0.

A comprehensive validation study will also include an assessment of the accuracy of the method, which is the closeness of the measured concentration to the true concentration. This is determined by analyzing quality control (QC) samples at different concentrations and comparing the measured values to the nominal values. The accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

| Parameter | Acceptance Criteria | Typical Performance (UHPLC-MS/MS) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1–10 ng/mL |

| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

Mechanistic Biochemical and Cellular Studies of Methylguanidine Action

Methylguanidine and Nitric Oxide Metabolism

This compound, a guanidine (B92328) compound deriving from protein catabolism, is recognized for its interaction with the nitric oxide (NO) pathway. hmdb.ca As an analogue of L-arginine, the substrate for nitric oxide synthase (NOS), this compound has been investigated for its potential to inhibit this key enzyme family, thereby influencing the production of the vital signaling molecule, nitric oxide.

Research has identified this compound as an inhibitor of nitric oxide synthase (EC 1.14.13.39). hmdb.ca However, its potency is considered to be relatively weak compared to other well-known NOS inhibitors. Studies comparing various guanidino compounds found this compound to be approximately 100 times less potent at inhibiting cytokine-induced NO formation than aminoguanidine (B1677879) or the L-arginine analogue NG-monomethyl-L-arginine (L-NMMA). nih.gov

Nitric oxide synthase exists in several isoforms, primarily the constitutive types (neuronal NOS or nNOS, and endothelial NOS or eNOS) and the inducible type (iNOS). plos.org The effect of this compound appears to differ between these isoforms. While it is a weak inhibitor of the inducible isoform, some evidence also suggests it can significantly inhibit iNOS activity. hmdb.canih.gov In comparative studies, compounds like L-NMMA and 1,1-dithis compound (B3025567) were found to be the most potent inhibitors of the vascular constitutive isoform of NOS. nih.gov In contrast, aminoguanidine shows a degree of selective inhibition for the inducible isoform. nih.govnih.gov this compound itself is considered a relatively non-selective, albeit weak, inhibitor of both isoforms. nih.gov

The inhibitory action of this compound on NOS is intrinsically linked to the L-arginine pathway, as NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. srce.hr Guanidine-like structural motifs, such as that found in this compound, typically interact with the guanidinium-binding region of the L-arginine-binding site on the enzyme. nih.gov Endogenous analogues of L-arginine, like asymmetric dimethylarginine (ADMA), are known to compete with the substrate at the NOS catalytic site. srce.hr As a structural analogue of L-arginine, this compound likely exerts its inhibitory effect through a similar competitive mechanism, vying with L-arginine for access to the enzyme's active site.

Inhibition of Nitric Oxide Synthase (NOS) by this compound

Role of this compound in Oxidative Stress Mechanisms

This compound exhibits a complex and dual role in the mechanisms of oxidative stress. It is implicated in both the generation of harmful reactive species and, conversely, in their direct scavenging.

Studies have demonstrated that this compound, along with other guanidino compounds, can directly generate hydroxyl radicals in aqueous solutions. nih.gov This finding suggests that an accumulation of this compound could potentially lead to free radical damage within cells. nih.gov It is also noteworthy that the synthesis of this compound from creatinine (B1669602) can be stimulated by various species of active oxygen, including superoxide (B77818) radicals and hydroxyl radicals, further linking the compound to oxidative pathways. nih.gov

Contrasting its role in generating radicals, other research has shown that this compound possesses direct scavenging activities against several reactive oxygen species. nih.govnih.gov In cell-free experiments, this compound produced concentration-dependent inhibition of chemiluminescence induced by hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and the hydroxyl radical. nih.govnih.gov This suggests that at certain concentrations (≥0.1 mM), this compound can function as a direct antioxidant. nih.govnih.gov

The body's primary defense against oxidative stress includes a network of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px). news-medical.net Research conducted in animal models has indicated that conditions which promote increased production of this compound are associated with a deterioration of these enzymatic defenses. karger.com In a rat model of adenine-induced proximal tubular injury, where blood and urinary levels of this compound were elevated, the activity of the radical-scavenging enzymes superoxide dismutase, catalase, and glutathione peroxidase was found to be decreased in the kidney. karger.com This suggests an inverse relationship between high levels of this compound and the functional capacity of the primary antioxidant enzyme systems, potentially exacerbating oxidative stress. karger.com

Modulation of Neutrophil Oxidative Metabolism by this compound

This compound has demonstrated the ability to modulate the oxidative metabolism of neutrophils. Research indicates that this compound can directly scavenge reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals, and peroxynitrite. nih.gov This scavenging activity contributes to the inhibition of luminol-enhanced chemiluminescence in stimulated human leukocytes. nih.gov

Studies have shown that this compound produces a concentration-dependent inhibition of chemiluminescence in fMLP-stimulated leukocytes. nih.gov Specifically, at a concentration of 1 mM, this compound significantly decreased ferrous iron-induced chemiluminescence, indicating its capacity to interfere with the generation of hydroxyl radicals. nih.gov Furthermore, it has been observed to inhibit superoxide anion production and the activity of NADPH oxidase, a key enzyme responsible for the respiratory burst in neutrophils. researchgate.net

The inhibitory effects of this compound on neutrophil oxidative metabolism are summarized in the table below:

| Parameter | Effect of this compound | Reference |

| fMLP-stimulated Leukocyte Chemiluminescence | Concentration-dependent inhibition | nih.gov |

| Hydrogen Peroxide (H₂O₂) Scavenging | Direct scavenging activity | nih.gov |

| Hypochlorous Acid (HOCl) Scavenging | Direct scavenging activity | nih.gov |

| Hydroxyl Radical Scavenging | Direct scavenging activity | nih.gov |

| Peroxynitrite Scavenging | Direct scavenging activity | nih.gov |

| Superoxide Anion Production | Inhibition | researchgate.net |

| NADPH Oxidase Activity | Inhibition | researchgate.net |

Cellular Responses to this compound Exposure

In vitro studies using human renal proximal tubular cells (HK-2 cell line) have demonstrated that this compound can induce a significant dose-dependent loss of cell viability. nih.govtandfonline.com Exposure of HK-2 cells to this compound leads to characteristic features of apoptosis, including reduced cell size, nuclear disintegration, and membrane blebbing. nih.gov

Flow cytometry analysis has confirmed that this compound induces apoptosis in these cells. nih.govtandfonline.com For instance, exposure to 0.5 mmol/L of this compound for 24 hours resulted in an increased apoptosis ratio compared to control cells. nih.gov The pro-apoptotic effect of this compound is associated with an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, and a decrease in superoxide dismutase (SOD) activity, a key antioxidant enzyme. nih.gov

The following table summarizes the effects of this compound on HK-2 cell viability and apoptosis:

| Parameter | Effect of this compound | Reference |

| Cell Viability (MTT assay) | Dose-dependent decrease | nih.govtandfonline.com |

| Apoptosis Ratio (Flow Cytometry) | Increased | nih.govtandfonline.com |

| Cellular Morphology | Apoptotic features (karyopyknosis, apoptotic bodies) | nih.govnih.gov |

| Malondialdehyde (MDA) Content | Increased | nih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | nih.gov |

The cellular damage induced by this compound involves the activation of specific molecular pathways leading to apoptosis. In renal proximal tubular cells, the toxic effects appear to be mediated, at least in part, by oxidative stress. nih.gov The observed increase in MDA and decrease in SOD activity suggest an imbalance between pro-oxidant and antioxidant systems. nih.gov

In other cell types, such as a rat glioma cell line, this compound has been shown to enhance hydrogen peroxide-induced apoptosis. nih.gov This pro-apoptotic effect is linked to an increase in intracellular calcium ([Ca²⁺]i), depolarization of the mitochondrial membrane potential, increased Bax expression (a pro-apoptotic protein), and activation of caspase-3 and PARP. nih.gov The cationic nature of guanidinium (B1211019) compounds like this compound may also contribute to cellular damage by disrupting cell membrane integrity through ionic interactions, leading to increased permeability and leakage of intracellular contents. mdpi.com

Key molecular events in this compound-induced cellular damage include:

Induction of Oxidative Stress: Characterized by increased lipid peroxidation and reduced antioxidant enzyme activity. nih.gov

Mitochondrial Dysfunction: Involving depolarization of the mitochondrial membrane and altered calcium homeostasis. nih.gov

Activation of Apoptotic Proteins: Including the upregulation of Bax and the activation of caspase-3. nih.gov

Disruption of Membrane Integrity: Due to the cationic nature of the molecule. mdpi.com

Inflammatory Pathway Modulation by this compound

This compound has been shown to significantly reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net Both in vitro and in vivo studies have demonstrated this inhibitory effect.

In an in vitro model using lipopolysaccharide (LPS)-stimulated J774 macrophages, this compound (1 mM) inhibited TNF-α release by 73%. nih.gov In vivo, in rats challenged with LPS, treatment with this compound (30 mg/kg, i.p.) resulted in a 98.71% inhibition of serum TNF-α levels. nih.gov This effect is comparable to that of L-NAME, a known nitric oxide synthase inhibitor. nih.gov

The table below details the inhibitory effect of this compound on TNF-α release:

| Experimental Model | This compound Concentration/Dose | Inhibition of TNF-α Release | Reference |

| LPS-stimulated J774 macrophages (in vitro) | 1 mM | 73% | nih.gov |

| LPS-treated rats (in vivo) | 30 mg/kg, i.p. | 98.71% | nih.gov |

The anti-inflammatory potential of this compound has been evaluated in non-clinical models of acute inflammation, such as carrageenan-induced paw edema and pleurisy in rats. nih.govresearchgate.net In these models, this compound administered intraperitoneally at a dose of 30 mg/kg demonstrated significant anti-inflammatory effects. nih.govresearchgate.net

In the carrageenan-induced paw edema model, this compound significantly reduced paw swelling. nih.govresearchgate.net In the pleurisy model, it led to a reduction in pleural exudate formation, mononuclear cell infiltration, and histological injury. nih.govresearchgate.net

The anti-inflammatory actions of this compound are associated with a reduction in the activity and expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflamed tissues. nih.govresearchgate.net Furthermore, this compound treatment was found to decrease the presence of nitrotyrosine and the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which are markers of nitrosative stress and cellular damage, respectively. nih.govresearchgate.net

A summary of the anti-inflammatory effects of this compound in acute inflammation models is presented below:

| Inflammation Model | Key Findings | Reference |

| Carrageenan-induced Paw Edema (rats) | Significant reduction in paw swelling | nih.govresearchgate.net |

| Carrageenan-induced Pleurisy (rats) | - Reduced pleural exudate formation- Decreased mononuclear cell infiltration- Attenuated histological injury | nih.govresearchgate.net |

| Molecular Mechanisms | - Reduced iNOS and COX-2 expression/activity- Decreased nitrotyrosine and PARP immunoreactivity | nih.govresearchgate.net |

Interactions of Methylguanidine with Biological Transport and Signaling Systems

Transmembrane Permeation Mechanisms of Charged Methylguanidine Ions

The passage of charged molecules like this compound across the hydrophobic core of a cell membrane is an energetically unfavorable process. Research has focused on elucidating the specific mechanisms that allow this permeation to occur, with computational studies providing significant insights.

Studies utilizing charged this compound as a model ion have detailed a "water-bridge mechanism" for its transmembrane permeation. researchgate.netacs.orgnih.gov This mechanism involves the formation of a continuous chain of water molecules, sometimes including lipid head groups, that spans the membrane. researchgate.netacs.orgnih.gov This aqueous bridge effectively creates a transient, water-filled channel that conducts the charged ion across the lipid bilayer. researchgate.netacs.org The formation of this water bridge significantly lowers the energy barrier that would otherwise prevent the ion from crossing the membrane's hydrophobic interior. acs.orgnih.gov This mechanism is suggested to be a common pathway for the permeation of ions across thick membranes, such as those composed of palmitoyloleoyl phosphocholine (B91661) (POPC) and dipalmitoylphosphatidylcholine (DPPC). acs.orgnih.govresearcher.life

The understanding of this compound's transport is heavily reliant on computational modeling and molecular dynamics simulations. researchgate.netnih.gov To study the permeation process, researchers have designed novel collective variables and employed techniques like umbrella sampling to obtain continuous trajectories of the ion's movement across the membrane. acs.orgnih.gov These computational methods allow for free energy analysis, which has quantitatively demonstrated that the presence of a water bridge substantially reduces the energy barrier for ion permeation. researchgate.netacs.orgnih.gov By combining two-dimensional umbrella sampling in critical regions with one-dimensional sampling in others, a complete transition trajectory can be constructed, offering a detailed view of the transport event at a molecular level. acs.orgnih.gov

Effects of this compound on Organic Ion Transporters

This compound interacts with transporters responsible for handling organic ions, showing selectivity for transporters of organic cations over those of organic anions.

This compound demonstrates a concentration-dependent inhibitory effect on the uptake of the organic cation tetraethylammonium (B1195904) (TEA). nih.gov Studies using rabbit kidney slices have confirmed this inhibition. nih.gov Further research using human embryonic kidney (HEK293) cells expressing human organic cation transporters (hOCT) revealed that the inhibitory effects of this compound can be comparable between hOCT1 and hOCT2. niph.go.jp In some systems, the uptake of TEA by hOCT2, but not hOCT1, was shown to be trans-stimulated by unlabeled this compound, indicating it is a substrate for the transporter. researchgate.net

| Guanidine (B92328) Compound | hOCT1 IC₅₀ (mM) | hOCT2 IC₅₀ (mM) |

|---|---|---|

| This compound | 1.08 ± 0.10 | 1.12 ± 0.12 |

| Guanidine | > 10 | 4.10 ± 0.44 |

| Creatinine (B1669602) | > 10 | 4.27 ± 0.52 |

Data sourced from a study on the inhibitory effects of guanidine compounds on [¹⁴C]TEA uptake in hOCT1- and hOCT2-expressing HEK293 cells. niph.go.jp

In contrast to its effect on organic cation transport, this compound does not significantly affect the transport of organic anions. nih.gov Studies on rabbit kidney slices showed that this compound, at concentrations ranging from 0.05 to 1.0 mM, did not alter the uptake of the organic anion p-aminohippurate (B12120003) (PAH). nih.gov This demonstrates a clear selectivity in the interaction of this compound with renal transport systems, specifically targeting the cation pathway while leaving the anion pathway unaffected.

Influence on Ion Channel Activity and Enzyme Function

This compound also exerts influence on the function of various ion channels and enzymes, which can contribute to its biological effects.

Research on myelinated nerves has shown that this compound is not measurably permeant through the sodium channel. psu.edu In studies using mouse spinal cord neurons in cell culture, this compound was found to reversibly inhibit responses to the neurotransmitters GABA and glycine (B1666218) in a dose-dependent manner. umich.edu This action suggests that this compound may block the chloride channel associated with these neurotransmitter receptors. umich.edu

In terms of enzyme function, this compound has been identified as a non-selective inhibitor of nitric oxide synthase (NOS). nih.gov It inhibits both the neuronal constitutive (nNOS) and the lung inducible (iNOS) isoforms of the enzyme in a concentration-dependent manner. nih.gov Furthermore, other research has indicated that this compound can inhibit brain sodium-potassium ATPase. umich.edu

| Enzyme | Effect of this compound | Concentration Range | Selectivity |

|---|---|---|---|

| Nitric Oxide Synthase (constitutive) | Significant, concentration-dependent inhibition | 0.01-3 mM | Non-selective |

| Nitric Oxide Synthase (inducible) | Significant, concentration-dependent inhibition | 0.01-3 mM | Non-selective |

| Sodium-Potassium ATPase (Brain) | Inhibition | Not specified | Not specified |

Data compiled from studies on the inhibitory effects of this compound on enzyme activity. umich.edunih.gov

Non-Effect on Na+,K+ ATPase Activity

This compound (MG), a guanidino compound that accumulates in renal failure, has been investigated for its potential toxic effects on various biological systems. One area of focus has been its interaction with Na+,K+-ATPase, a crucial enzyme responsible for maintaining sodium and potassium gradients across cell membranes.

A study examining the acute effects of MG on rabbit kidney slices found that concentrations ranging from 0.05 to 5 mM had no impact on the activity of Na+,K+-ATPase in the microsomal fraction of the kidney. nih.gov This suggests that, at least in the short term and within this concentration range, this compound does not directly inhibit the enzymatic function of the sodium-potassium pump. nih.gov This finding is significant as it contrasts with the effects of some other uremic toxins that are known to interfere with this enzyme's activity. However, it is important to note that other studies have listed this compound among substances that can cause acute generalized inhibition of Na+,K+-ATPase in anesthetized dogs, leading to an increase in blood pressure. nih.gov This discrepancy may be due to differences in experimental models, concentrations used, or the complexity of the in vivo environment compared to in vitro preparations.

Stimulatory Effects on Na+ Transport (in specific contexts)

While this compound did not inhibit Na+,K+-ATPase activity in rabbit kidney microsomes, it exhibited a nuanced effect on transepithelial sodium transport in a different experimental model. nih.gov When applied to the inside (serosal) bathing solution of toad skin, this compound at concentrations greater than 1 mM stimulated active Na+ transport. nih.gov Conversely, when applied to the outside (mucosal) bathing solution, it had no effect on this transport process. nih.gov This unilateral stimulatory effect suggests that this compound may interact with intracellular components of the sodium transport machinery or signaling pathways that regulate it, rather than directly affecting the externally accessible parts of the transport proteins. The precise mechanism behind this stimulation remains to be fully elucidated.

Interactions with Other Guanidino Compounds and Metabolites

Comparative Studies with Guanidine, Creatine (B1669601), and Creatinine

The accumulation of this compound in renal failure occurs alongside other guanidino compounds, including creatinine and guanidine. nih.govoup.com Comparative studies have been conducted to differentiate their respective toxicities. In rats with adenine-induced chronic renal failure, the administration of creatinine resulted in only slight changes in renal function parameters like glomerular filtration rate, renal plasma flow, and renal blood flow. nih.gov In contrast, the administration of this compound or creatol led to a significant decrease in renal function. nih.gov

Furthermore, the air oxidation of creatine and creatinine in a strongly acidic solution can lead to the formation of this compound. tandfonline.com This highlights a direct chemical relationship and a potential non-enzymatic pathway for this compound production from these common metabolites.

The following table summarizes the comparative effects of creatinine and this compound on renal function in an experimental model of renal failure:

| Compound | Effect on Renal Function (in adenine-induced renal failure) |

| Creatinine | Slight changes in glomerular filtration rate, renal plasma flow, and renal blood flow. nih.gov |

| This compound | Significant decrease in renal function. nih.gov |

Metabolic Cross-Talk with Arginine and Purine (B94841) Metabolism

This compound metabolism is interconnected with that of arginine and purine. Arginine is a precursor for the synthesis of various guanidino compounds through pathways like the urea (B33335) cycle and transamidation. oup.comresearchgate.netresearchgate.net The biosynthesis of this compound has been proposed to occur from creatinine through the action of oxygen radical species. oup.com

Studies in patients with rheumatoid arthritis have shown a correlation between early inflammatory stages and the levels of specific metabolites, including this compound. mdpi.com This suggests a link between inflammatory processes and alterations in metabolic pathways involving this compound. Furthermore, research on the effects of L-arginine on arthritis and bone loss has indicated that L-arginine can shift cellular metabolism, leading to increased ATP production and alterations in purine metabolism. diva-portal.org While not directly focused on this compound, this demonstrates the intricate cross-talk between arginine metabolism and other key metabolic pathways like purine metabolism, which can be influenced by various physiological and pathological conditions.

In weaned rats, supplementation with probiotics and prebiotics led to changes in the levels of various metabolites, including a decrease in this compound. rsc.org This suggests that gut microbiota can influence the metabolic pathways that produce or degrade this compound, further highlighting its integration within the broader metabolic network.

Computational and Theoretical Studies of Methylguanidine

Molecular Dynamics Simulations and Free Energy Calculations of Methylguanidine Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the complex interactions of ions like this compound with biological systems, particularly cell membranes. nih.gov These simulations model the movement of atoms over time, allowing researchers to observe dynamic processes such as the permeation of a molecule across a lipid bilayer. acs.org To quantify the energetics of these processes, MD simulations are often combined with free energy calculation methods, such as umbrella sampling or alchemical free energy perturbation. nih.govacs.org

Detailed research has focused on the mechanism of charged this compound's permeation through a phospholipid bilayer. acs.org Using umbrella sampling, a specific technique for enhancing sampling along a reaction coordinate, studies have elucidated a "water-bridge" mechanism. acs.org In this process, a continuous chain of water molecules, sometimes including lipid head groups, forms across the membrane, facilitating the passage of the charged this compound ion. This mechanism significantly lowers the energy barrier for translocation compared to moving through the dry lipid core. acs.org Simulations have revealed that without re-examining simulation techniques, issues like finite-size effects in small systems and hysteresis in larger ones can complicate results. acs.org To overcome these challenges, novel collective variables have been designed to ensure a continuous and statistically robust trajectory of the permeation event. acs.org

The free energy profile, or Potential of Mean Force (PMF), quantifies the energy changes as the molecule moves across the membrane. The peak of this profile represents the primary energy barrier for permeation. Comparing these calculated barriers for different molecules provides context for their relative permeability.

Table 1: Comparison of Calculated Free Energy Barriers for Membrane Permeation of Select Ions This table provides illustrative data based on findings from molecular simulation studies to compare the energetic cost of membrane translocation for different charged species.

| Ion/Molecule | Simulation Method | Force Field | Calculated Free Energy Barrier (kJ/mol) | Source |

| Charged this compound | Umbrella Sampling MD | Not Specified | Reduced significantly by water-bridge mechanism | acs.org |

| Inward-rectifying K+ Channel (Kir2.2) | PMF Calculations | Not Specified | -42 to -45 | nih.gov |

| Cholesterol | Alchemical Free Energy | CHARMM36 | ~ -53 | nih.gov |

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic structure and reactivity of this compound. chemijournal.comnih.gov These first-principles methods can predict a variety of chemical properties, including acid dissociation constants (pKa), bond energies, and the energetics of reaction pathways, without prior experimental data. researchgate.netpsu.edu